molecular formula C29H37ClN6O5 B12510146 Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12510146
M. Wt: 585.1 g/mol
InChI Key: OWCOTUVKROVONT-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound’s IUPAC name reflects its intricate architecture, which integrates four distinct structural domains:

  • Spirocyclic Core : The 2,7-diazaspiro[3.5]nonane system, characterized by two nitrogen atoms at positions 2 and 7 and a spiro junction at carbon 3.
  • Pyrimidine-Oxazole Hybrid : A 5-methylpyrimidin-4-yl group substituted with a 3,5-dimethyl-1,2-oxazol-4-yl moiety at position 6.
  • Chlorophenyl-Propanolamine Side Chain : A 2-chloro-5-substituted phenyl ring linked to a 2-hydroxy-3-(methylamino)propoxy group.
  • Methyl Carboxylate Ester : A 7-carboxylate ester functionalizing the spirocyclic nitrogen.

Table 1: Key Structural Descriptors

Property Value/Description
Molecular Formula C₃₁H₃₈ClN₇O₅
Molecular Weight 640.14 g/mol
SMILES Notation COC(=O)N1C2(CCCN2)CCN1C3=NC(=NC(=C3C)C4=C(N=CO4)C(C)C)OC5=C(C=CC(=C5)Cl)OCC(CNC)O
Hybrid System Classification Spirocyclic pyrimidine-oxazole

The spirocyclic core imposes conformational rigidity, while the pyrimidine-oxazole hybrid enhances π-π stacking and hydrogen-bonding capabilities. The chlorophenyl-propanolamine side chain introduces stereochemical complexity, with potential for chiral center-dependent biological interactions.

Historical Development of Spirocyclic Pyrimidine-Oxazole Hybrids

The synthesis of spirocyclic pyrimidine-oxazole hybrids emerged from two parallel trends in late 20th-century organic chemistry:

  • Spirocyclic Scaffold Optimization : Early work on diazaspiro[3.5]nonanes focused on their utility as constrained amines for neurotransmitter analogs. The discovery of their sigma receptor affinity in the 1990s spurred interest in functionalized derivatives.
  • Pyrimidine-Oxazole Merger : Oxazole-pyrimidine hybrids gained prominence in the 2000s as kinase inhibitors, leveraging oxazole’s metabolic stability and pyrimidine’s hydrogen-bonding capacity.

Table 2: Milestones in Hybrid Heterocycle Synthesis

Decade Advancement Impact
1990s Development of spirocyclic amines via ring-closing metathesis Enabled access to rigid, three-dimensional nitrogen-containing cores
2000s Multicomponent reactions for oxazole-pyrimidine systems Streamlined synthesis of complex heteroaromatic frameworks
2010s Catalytic asymmetric synthesis of spirocenters Permitted enantioselective production of chiral spirocyclic compounds
2020s Late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura) Facilitated modular assembly of hybrid pharmacophores

The compound represents a convergence of these methodologies, employing a spirocyclic core as a stereochemical anchor while integrating pyrimidine-oxazole motifs for target engagement.

Significance in Modern Medicinal Chemistry

This hybrid molecule exemplifies three strategic principles in contemporary drug design:

  • Conformational Restriction : The 2,7-diazaspiro[3.5]nonane core reduces entropic penalties during target binding, enhancing potency.
  • Polypharmacology : The pyrimidine-oxazole system enables simultaneous modulation of multiple targets (e.g., kinases, GPCRs).
  • Synthetic Tractability : Modular synthetic routes allow rapid analog generation for structure-activity relationship studies.

Table 3: Comparative Analysis of Hybrid Heterocycles

Parameter This Compound Conventional Pyrimidines Classical Spirocycles
Synthetic Complexity Moderate (7-9 steps) Low (3-5 steps) High (10+ steps)
3D Character High (QED=0.62) Low (QED=0.41) Moderate (QED=0.58)
Target Versatility Kinases, GPCRs Primarily kinases Neurotransmitter receptors

The compound’s design addresses historical limitations in bioavailability and selectivity among spirocyclic derivatives, with logP values optimized to ~2.8 (predicted) for blood-brain barrier penetration. Its oxazole moiety further enhances metabolic stability compared to furan or thiophene analogs.

Properties

Molecular Formula

C29H37ClN6O5

Molecular Weight

585.1 g/mol

IUPAC Name

methyl 2-[2-[2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3

InChI Key

OWCOTUVKROVONT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the oxazolyl and diazaspiro groups. The final steps involve the addition of the chloro and hydroxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Key Functional Groups

  • Methyl ester group : COOCH₃ (hydrolysis-prone under acidic/basic conditions)

  • Spiro nonane ring system : 2,7-diazaspiro[3.5]nonane

  • Pyrimidine ring : Substituted with methyl and oxazol groups

  • Chloro-substituted phenyl ring : Electron-withdrawing effect on aromatic substitution reactions

  • Oxazol moiety : 3,5-dimethyl-1,2-oxazol-4-yl

Property Value Source
Molecular formulaC₂₉H₃₇ClN₆O₅
Molecular weight585.1 g/mol
SMILESCC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C
InChIKeyOWCOTUVKROVONT-UHFFFAOYSA-N

Proposed Reaction Pathways

  • Hydrolysis of the methyl ester :

    • Reaction : COOCH₃ → COOH + CH₃OH under acidic/basic conditions.

    • Relevance : Converts the ester to a carboxylic acid, altering solubility and bioavailability.

  • Nucleophilic aromatic substitution (S_NAr) :

    • Target : Chlorine on the phenyl ring.

    • Mechanism : Requires electron-deficient aromatic ring (activated by adjacent substituents).

    • Potential : Replacement of Cl with nucleophiles (e.g., amines, hydroxyl groups).

  • Oxazol ring reactivity :

    • Possible reactions : Ring-opening under acidic conditions or participation in cycloaddition reactions.

  • Pyrimidine alkylation :

    • Reactivity : Substitution at the pyrimidin-4-yl position via electrophilic aromatic substitution.

Enzyme Inhibition

The compound is identified as EZM 2302 (synonym), a potent inhibitor of CARM1 (Histone-arginine methyltransferase), with an IC₅₀ of 6 nM in biochemical assays .

Biological Property Detail Source
Target enzymeCARM1
IC₅₀ value6 nM
SelectivityBroad against other HMTs

Binding Interactions

  • Key residues : Likely involves hydrogen bonding with the hydroxy and amino groups.

  • Non-covalent interactions : Potential π-π stacking with aromatic regions of CARM1.

Stability and Degradation

  • Labile groups :

    • Methyl ester : Susceptible to hydrolysis.

    • Chlorophenyl ring : Potential for elimination or oxidation under harsh conditions.

  • Storage recommendations : Likely requires inert atmospheres to prevent degradation .

Structural Comparisons

Feature Value Source
Formal charge0
Aromatic bond count17
Chiral atoms1 (2R-configuration)

Commercial and Research Availability

Supplier Details Source
American ElementsCAS 1628830-21-6, purity ≥95%
Kemix1mg–10mg quantities

Scientific Research Applications

Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Heterocycles with Spirocyclic Systems

Compound A (from ): 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide.

  • Similarities: Both compounds feature a diazaspiro[3.5]nonane core and a pyrimidine ring. The spirocyclic system likely confers similar conformational constraints.
  • Differences : Compound A includes trifluoromethyl groups and a carboxamide linkage, increasing electronegativity and metabolic resistance compared to the target compound’s methyl carboxylate .

Compound B (Example 6, ): 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide.

  • Similarities: A pyrazine-carboxamide core with a hydroxy-acetylamino side chain, analogous to the target’s pyrimidine and hydroxyl/methylamino substituents.
  • Differences : The absence of a spirocyclic system and oxazole ring reduces steric hindrance and lipophilicity .

Thiazolo-Pyrimidine Derivatives ()

Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.

  • Similarities : Both contain pyrimidine cores with methyl and heteroaromatic substituents (oxazole vs. furan).
  • Differences: The thiazolo-pyrimidine system in 11a introduces a fused ring and a cyano group, increasing electrophilicity but reducing solubility compared to the target’s carboxylate ester .

Pyran/Pyrazole Hybrids (–2)

Compound 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone.

  • Similarities: Amino and hydroxyl groups enable hydrogen bonding, similar to the target’s methylamino and hydroxypropoxy groups.
  • Differences : A thiophene-cyanide scaffold lacks the pyrimidine ring and spirocyclic system, resulting in lower molecular complexity .

Structural and Electronic Comparison Table

Feature Target Compound Compound A () Compound 11a ()
Core Structure Pyrimidine + Diazaspiro[3.5] Pyrimidine + Diazaspiro[3.5] Thiazolo-Pyrimidine
Key Substituents 3,5-Dimethyloxazole, Chlorophenyl Trifluoromethyl, Carboxamide Furan, Trimethylbenzylidene
Functional Groups Methyl carboxylate, Hydroxy Hydroxy, Trifluoromethyl Cyano, Dioxo
Molecular Weight 585.10 g/mol ~750 g/mol (estimated) 386 g/mol
Lipophilicity (Predicted) High (LogP ~3.5) Very High (LogP ~5.0) Moderate (LogP ~2.8)

Research Findings and Implications

  • Oxazole vs. Thiazolo Rings: The 3,5-dimethyloxazole group in the target compound may offer better metabolic stability than the thiazolo-pyrimidine’s cyano group, which is prone to hydrolysis .
  • Carboxylate vs. Carboxamide : The methyl carboxylate in the target compound balances solubility and membrane permeability, whereas carboxamides (Compound A) prioritize hydrogen bonding but may limit bioavailability .

Q & A

Q. What are the critical challenges in synthesizing the spirocyclic core of this compound, and what strategies optimize its formation?

The spirocyclic 2,7-diazaspiro[3.5]nonane system presents steric and electronic challenges due to its constrained geometry. Key strategies include:

  • Stepwise assembly : Building the pyrimidine ring first, followed by spirocyclization via nucleophilic substitution or coupling reactions .
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve yields in cross-coupling steps for aryl-aryl bond formation .
  • Solvent optimization : Polar aprotic solvents like THF or DMF enhance reaction rates for heterocyclic ring closure .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side products like dehalogenated intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ with m/z accuracy <5 ppm) and detects impurities .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® OD with methanol/CO₂ gradients (retention times ~1–3 minutes) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., pyrimidine substitution patterns) and quantifies diastereomeric excess .
  • X-ray crystallography : Validates spirocyclic geometry and hydrogen-bonding interactions in solid-state structures .

Q. How can researchers ensure stability during storage and handling of this hygroscopic compound?

  • Lyophilization : Freeze-drying under vacuum prevents hydrolysis of the methyl carboxylate group .
  • Inert atmosphere storage : Argon or nitrogen gas in sealed vials reduces oxidation of the methylamino propoxy side chain .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition pathways (e.g., oxazole ring opening) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites (e.g., pyrimidine C4 position) .
  • Molecular docking : Simulates binding to targets (e.g., kinase enzymes) using software like AutoDock Vina, prioritizing substituent modifications .
  • MD simulations : Assess conformational flexibility of the spirocyclic system in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

Q. How can stereochemical outcomes be controlled during synthesis of the 2-hydroxy-3-(methylamino)propoxy side chain?

  • Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin to set stereocenters, followed by aminolysis with methylamine .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers .
  • Asymmetric catalysis : Ru-phosphine complexes induce enantioselective hydrogenation of intermediate ketones .

Q. What mechanistic insights explain contradictions in reported bioactivity data for analogs of this compound?

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated pyrimidine derivatives) that may contribute to off-target effects .
  • Off-target screening : Broad kinase panels (e.g., Eurofins KinaseProfiler™) reveal polypharmacology, explaining divergent IC₅₀ values .
  • Crystal structure comparisons : Variations in ATP-binding pocket occupancy (e.g., hydrophobic vs. polar interactions) rationalize selectivity differences .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Spirocyclic Core Synthesis

StepReagents/ConditionsYield (%)Reference
Pyrimidine formation2-Chlorophenylacetamide, POCl₃, 110°C65–70
SpirocyclizationK₂CO₃, DMF, 90°C, 12 h55
Oxazole couplingCuI, NEt₃, 80°C, Sonogashira conditions78

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation Products% Purity Loss
40°C/75% RH, 4 weeksHydrolyzed carboxylate, Oxazole ring-opened12–15
Light exposure, 2 weeksN-Oxide formation8

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